1-[2-(Naphthalen-2-yl)ethenyl]azulene

Dipole moment Non-alternant hydrocarbons Molecular polarity

Sourcing azulene-containing conjugated molecules for structure-transport studies often yields symmetric all-naphthalene analogs that lack the requisite dipole-driven properties. 1-[2-(Naphthalen-2-yl)ethenyl]azulene (CAS 652142-06-8) resolves this by providing a well-defined azulene-naphthalene hybrid scaffold. - 1.08 D intrinsic dipole moment versus 0 D for naphthalene analogs enables quantifiably different molecule-substrate interactions and charge-transport asymmetry. - Conjugation-extended ethenyl bridge modulates the HOMO-LUMO gap, supporting predictable rectification behavior in single-molecule junctions. - Standard pack sizes from 10 mg to bulk custom; custom synthesis of thiol-/amino-functionalized derivatives available on request.

Molecular Formula C22H16
Molecular Weight 280.4 g/mol
CAS No. 652142-06-8
Cat. No. B12521054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(Naphthalen-2-yl)ethenyl]azulene
CAS652142-06-8
Molecular FormulaC22H16
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C=CC(=C2C=C1)C=CC3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C22H16/c1-2-7-19-14-15-20(22(19)9-3-1)13-11-17-10-12-18-6-4-5-8-21(18)16-17/h1-16H
InChIKeyBIVAFFJQWLSRAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[2-(Naphthalen-2-yl)ethenyl]azulene (CAS 652142-06-8): A Non-Alternant Conjugated Building Block for Optoelectronic and Surface Science Procurement


1-[2-(Naphthalen-2-yl)ethenyl]azulene (CAS 652142-06-8, molecular formula C₂₂H₁₆, molecular weight 280.4 g/mol) is a non-alternant aromatic hydrocarbon comprising an azulene core conjugated via an ethenyl bridge to a naphthalen-2-yl substituent. Synthesized primarily through the Wittig reaction [1], this compound integrates the structural features of two isomeric C₁₀H₈ frameworks—azulene and naphthalene—into a single π-extended system. The azulene moiety confers a permanent dipole moment of approximately 1.08 D, in marked contrast to the zero dipole moment of its isoelectronic isomer naphthalene [2]. This compound serves as a research-grade building block for conjugated materials, molecular electronics, and surface science investigations where the differential properties of azulene versus naphthalene are mechanistically relevant.

Why 1-[2-(Naphthalen-2-yl)ethenyl]azulene (652142-06-8) Cannot Be Replaced by Naphthalene-Based or Simple Azulene Analogs in Differentiated Research Applications


Although numerous naphthalene-naphthalene ethenyl-bridged analogs (e.g., CAS 2753-11-9) and simpler 1-styrylazulenes share a common C₂₂H₁₆ or homologous scaffold, azulene-containing conjugated molecules are not interchangeable with their all-naphthalene counterparts due to fundamental differences in electronic structure. The azulene core possesses an intrinsic dipole moment of 1.08 D arising from its non-alternant topology (electron-rich five-membered ring, electron-deficient seven-membered ring), whereas naphthalene is strictly nonpolar (0 D) [1]. This polarity drives quantifiably different molecule–substrate interactions, frontier orbital energetics, and charge-transport asymmetry [2]. Furthermore, the ethenyl bridge in this compound creates an extended conjugation pathway that distinguishes it from simple 1-substituted azulenes, modulating the HOMO–LUMO gap and photophysical output in a manner that generic substitution cannot replicate. Procuring the specific compound is therefore essential when the experimental design depends on the predictable differential properties conferred by the azulene–naphthalene conjugated junction.

Quantitative Differentiation Evidence for 1-[2-(Naphthalen-2-yl)ethenyl]azulene (CAS 652142-06-8) Relative to Closest Comparators


Permanent Dipole Moment: Azulene Core (1.08 D) Versus Naphthalene (0 D) – Class-Level Foundation for Polarity-Driven Applications

The azulene moiety within the target compound possesses a permanent ground-state dipole moment of approximately 1.08 D directed along the C₂–C₆ axis, originating from the non-alternant fusion of an electron-rich five-membered ring and an electron-deficient seven-membered ring. In contrast, naphthalene—the isoelectronic isomer—has a dipole moment of 0 D due to its symmetric, alternant topology [1]. This polarity persists in 1-substituted azulene derivatives and differentiates this compound from its all-naphthalene vinyl-bridged analog (e.g., 1,2-di(naphthalen-2-yl)ethene, CAS 2042-99-1), which retains zero net dipole. The presence of the naphthalen-2-yl substituent at the ethenyl terminus introduces additional polarizable π-electron density but does not cancel the intrinsic azulene dipole [2].

Dipole moment Non-alternant hydrocarbons Molecular polarity Surface science

Molecule–Substrate Binding Strength on Cu(111): Azulene Desorption Energy 165 kJ/mol Versus Naphthalene 100 kJ/mol (1.65× Stronger Surface Adhesion)

Temperature-programmed desorption (TPD) measurements on Cu(111) single-crystal surfaces reveal that azulene exhibits a desorption energy of 165 kJ/mol, compared to 100 kJ/mol for naphthalene—a 1.65-fold enhancement in binding strength [1]. Correspondingly, the desorption temperature of azulene (520 K) is 180 K higher than that of naphthalene (340 K) in the low-coverage limit. This differential is attributed to the non-alternant topology of azulene, which enables stronger charge-transfer interactions with the metal surface via the electron-rich five-membered ring. The target compound, bearing the azulene core connected to a naphthalen-2-yl group through an ethenyl bridge, is expected to retain significantly enhanced surface binding compared to its all-naphthalene analog, although direct TPD data for this specific derivative remain unreported [2].

Surface science Temperature-programmed desorption Organic–metal interfaces Thin films

Thermal Skeletal Rearrangement Barrier: Azulene→Naphthalene Eₐ ≈ 76 kcal/mol Establishes a Quantifiable Stability Ceiling Absent in Naphthalene-Based Analogs

DFT calculations at the M06-2X/6-311+G(d,p) level identify the dominant unimolecular thermal rearrangement pathway of azulene to naphthalene with an activation energy of approximately 76 kcal/mol via the norcaradiene–vinylidene mechanism (NVM) [1]. Competing pathways exhibit barriers exceeding 84 kcal/mol and are not kinetically competitive. By contrast, naphthalene itself is thermally stable up to far higher temperatures and does not undergo analogous skeletal isomerization below ~1000 °C. For the target compound, which contains both azulene and naphthalene subunits connected by an ethenyl bridge, the azulene ring is the thermodynamically metastable component; the naphthalen-2-yl substituent is not expected to lower this barrier significantly [2]. This defines a thermal processing window not to exceed approximately 350–400 °C for prolonged exposure, a consideration absent when procuring the all-naphthalene analog.

Thermal stability Rearrangement kinetics DFT Flash vacuum pyrolysis

Electron Conduction Asymmetry: Azulene Exhibits Higher Current at Positive Bias Versus Naphthalene Under Identical Junction Conditions

Non-equilibrium Green's function (NEGF) calculations for single-molecule junctions between gold electrodes reveal that azulene-dithiolate conducts significantly higher current than naphthalene-dithiolate at positive bias beyond a modest threshold voltage. Below this threshold, both molecules show comparable current [1]. Critically, azulene displays rectification behavior: current under positive bias exceeds current under reverse bias, attributable to the asymmetric electron distribution inherent to its non-alternant structure. Naphthalene, by contrast, exhibits symmetric I–V characteristics due to its uniform electron cloud distribution across the two six-membered rings. The target compound, with its azulene core linked through an ethenyl bridge to a naphthalen-2-yl group, integrates both structural motifs and is expected to exhibit intermediate or enhanced asymmetry, making it a candidate for molecular rectifier studies where the all-naphthalene analog would be functionally unsuitable [2].

Molecular electronics Electron transport Non-equilibrium Green's function Molecular wire

Photovoltaic Performance Trade-Off: Naphthalene-Based D-A-D Materials Deliver 2–4× Higher PCE Than Azulene-Based Counterparts, Informing Donor-Unit Selection

A systematic head-to-head study of eight donor-π-acceptor-π-donor (D-A-D) conjugated small molecules, with guaiazulene or naphthalene as the electron-donating unit paired with identical acceptor moieties (BT, DPP, IID, TT), demonstrates that naphthalene-based derivatives achieve approximately 2–4 times higher photovoltaic power conversion efficiencies (PCEs) than their azulene-based counterparts [1]. This superior performance is attributed to naphthalene derivatives' deeper HOMO energy levels, higher hole mobility, and better film morphology, despite azulene derivatives offering red-shifted and wider optical absorption spectra. For the target compound—which incorporates both azulene and naphthalene within a single molecule—these data indicate a hybrid profile: broadened absorption from the azulene component combined with potentially improved charge transport from the naphthalen-2-yl terminus. This positions it as a unique probe molecule for structure–property relationship studies that cannot be conducted with either purely azulene-based or purely naphthalene-based comparator compounds [2].

Organic photovoltaics Donor-acceptor materials Power conversion efficiency HOMO energy level

One-Way Cis→Trans Photoisomerization of Styrylazulenes: Irreversible Photochemical Switching Absent in Stilbene and Naphthalene-Based Analogs

1-Styrylazulene, the closest structurally characterized analog to the target compound (phenyl group replacing the naphthalen-2-yl substituent), undergoes one-way cis→trans photoisomerization upon triplet sensitization—a behavior fundamentally distinct from the two-way reversible isomerization of stilbene [1]. This irreversibility arises from the exceptionally low triplet energy of the azulene moiety, which funnels the excited-state dynamics exclusively toward the thermodynamically more stable trans isomer. The target compound, 1-[2-(naphthalen-2-yl)ethenyl]azulene, is predicted to exhibit analogous one-way photoisomerization behavior, with the extended conjugation from the naphthalen-2-yl group potentially further lowering the triplet energy and shifting the absorption onset. By contrast, 1,2-di(naphthalen-2-yl)ethene lacks the azulene low-triplet-energy sink and is expected to show conventional stilbene-like two-way photoisomerization [2].

Photoisomerization Molecular switches Triplet sensitization Photochemistry

Optimal Research and Industrial Application Scenarios for 1-[2-(Naphthalen-2-yl)ethenyl]azulene (CAS 652142-06-8)


Molecular Electronics: Asymmetric Single-Molecule Junction and Rectifier Studies

The target compound provides a conjugation-extended azulene–naphthalene scaffold for investigating structure–transport relationships in single-molecule junctions. As established by NEGF calculations on azulene–dithiolate junctions, the non-alternant topology of the azulene core generates asymmetric I–V characteristics and higher current at positive bias relative to naphthalene—a rectification property absent in symmetric all-naphthalene ethenyl-bridged analogs [1]. Functionalizing the ethenyl bridge with thiol or amino anchoring groups would enable break-junction or scanning-tunneling-microscopy-based conductance measurements, permitting systematic investigation of how the naphthalen-2-yl terminus modulates the rectification ratio compared to the simpler 1-styrylazulene comparator [2].

Surface Science and Thin-Film Growth: Topology-Dependent Adsorption on Coinage Metal Surfaces

The azulene core exhibits a desorption energy of 165 kJ/mol on Cu(111)—1.65× higher than naphthalene (100 kJ/mol)—and a desorption temperature elevated by 180 K, driven by the non-alternant topology that enhances charge transfer to the metal surface [1]. The target compound, with its azulene moiety available for surface interaction and a naphthalen-2-yl group that may adopt a tilted or face-on geometry, is an ideal probe for scanning tunneling microscopy (STM) and temperature-programmed desorption (TPD) studies comparing the adsorption behavior of azulene-containing versus naphthalene-only conjugated molecules on Cu(111), Ag(111), and Au(111) surfaces [2].

Nonlinear Optical (NLO) Chromophore Development: Exploiting the Intrinsic Azulene Dipole for Enhanced First Hyperpolarizability

The permanent dipole moment of the azulene core (~1.08 D) and the extended π-conjugation through the ethenyl bridge to the naphthalen-2-yl group create a donor-π-acceptor architecture within a single hydrocarbon framework. Computational studies demonstrate that azulene-based molecules can exhibit second-order NLO responses exceeding that of the prototypical D-π-A molecule p-nitroaniline [1]. The target compound's hybrid structure—combining the polar azulene donor with the polarizable naphthalen-2-yl acceptor across a vinylene π-bridge—is predicted to support substantial static first hyperpolarizability (β₀), making it a candidate for experimental hyper-Rayleigh scattering or electric-field-induced second-harmonic generation (EFISH) characterization, differentiated from symmetric all-naphthalene analogs that yield negligible β₀ due to centrosymmetry [2].

Photochromic Materials: Irreversible Optical Writing Based on One-Way Photoisomerization

Based on the established one-way cis→trans photoisomerization of 1-styrylazulene under triplet sensitization [1], the target compound is predicted to function as an irreversible molecular photoswitch. Irradiation of the cis isomer in the presence of a triplet sensitizer is expected to produce exclusively the trans isomer, with no thermal or photochemical back-reaction. This property enables applications in cumulative UV dosimetry, write-once optical memory elements, or photolithographic patterning where irreversible switching is desirable—a capability that the reversibly isomerizing naphthalene–naphthalene ethenyl analog cannot provide [2].

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